molecular formula C12H11NO2 B1325500 2-(2,3-Dimethylbenzoyl)oxazole CAS No. 898784-42-4

2-(2,3-Dimethylbenzoyl)oxazole

Cat. No. B1325500
M. Wt: 201.22 g/mol
InChI Key: INLZPBRDXWQXHT-UHFFFAOYSA-N
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Description

“2-(2,3-Dimethylbenzoyl)oxazole” is a chemical compound with the molecular formula C12H11NO2 . It contains a total of 27 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, and 1 Oxazole .


Synthesis Analysis

The synthesis of oxazole-based molecules, including “2-(2,3-Dimethylbenzoyl)oxazole”, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dimethylbenzoyl)oxazole” includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . It also contains a six-membered ring and an aromatic ketone .


Chemical Reactions Analysis

Oxazole compounds, including “2-(2,3-Dimethylbenzoyl)oxazole”, are known for their diverse chemical reactions . They can undergo a variety of reactions, including base-induced transformation reactions and [2 + 2 + 1] annulations .


Physical And Chemical Properties Analysis

The empirical formula of “2-(2,3-Dimethylbenzoyl)oxazole” is C12H11NO2, and its molecular weight is 201.22 g/mol .

Scientific Research Applications

Antiprotozoal Activity

  • A study by Carballo et al. (2017) synthesized 2-amino-4-(p-substituted phenyl)-oxazole derivatives and evaluated their in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. One compound, 2-amino-4-(p-benzoyloxyphenyl)-oxazole, showed significant activity against G. lamblia, surpassing that of the commercial drug metronidazole (Carballo et al., 2017).

Synthesis Methods

  • Alvarez-Ibarra et al. (1989) described a one-pot synthesis method for 2-methylthio-1,3-oxazoles, which could potentially be applied to the synthesis of related compounds like 2-(2,3-Dimethylbenzoyl)oxazole (Alvarez-Ibarra et al., 1989).
  • Kadam et al. (2016) explored the synthesis of 2,4,5-trisubstituted oxazoles, which provides insights into the structural and electronic characteristics of similar oxazole derivatives (Kadam et al., 2016).

Medicinal Chemistry

  • Zhang et al. (2018) reviewed the wide range of biological activities of oxazole compounds, including antibacterial, antifungal, antiviral, and anticancer properties. This overview highlights the potential medicinal applications of oxazole derivatives like 2-(2,3-Dimethylbenzoyl)oxazole (Zhang et al., 2018).

Photophysical Properties

  • Curitol et al. (2013) studied the photophysical properties of naphthoxazole derivatives, providing insight into the behavior of similar oxazole compounds under various conditions (Curitol et al., 2013).

Future Directions

Oxazole-based molecules, including “2-(2,3-Dimethylbenzoyl)oxazole”, have received attention from researchers globally due to their wide spectrum of biological activities . They are becoming a significant heterocyclic nucleus in medicinal chemistry, leading to the synthesis of diverse oxazole derivatives . This suggests a promising future for “2-(2,3-Dimethylbenzoyl)oxazole” in drug discovery and synthesis .

properties

IUPAC Name

(2,3-dimethylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-4-3-5-10(9(8)2)11(14)12-13-6-7-15-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLZPBRDXWQXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=NC=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642121
Record name (2,3-Dimethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylbenzoyl)oxazole

CAS RN

898784-42-4
Record name (2,3-Dimethylphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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